1-(indolin-1-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone
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Overview
Description
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that features multiple functional groups, including indole, morpholine, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. The key steps may include:
Formation of the Indole Derivative: Starting from an appropriate indole precursor, various functional groups are introduced through electrophilic substitution reactions.
Morpholine Introduction: The morpholine group can be introduced via nucleophilic substitution reactions.
Sulfanyl Group Addition: The sulfanyl group is typically introduced through thiol-ene reactions or other sulfur-based nucleophilic additions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole and morpholine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ETHAN-1-ONE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(MORPHOLIN-4-YL)ETHAN-1-ONE: Lacks the sulfanyl group.
1-(1H-INDOL-3-YL)-2-(MORPHOLIN-4-YL)ETHAN-1-ONE: Lacks the dihydroindole group.
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(MORPHOLIN-4-YL)ETHAN-1-THIOL: Contains a thiol group instead of a sulfanyl group.
Uniqueness
The presence of both indole and morpholine rings, along with the sulfanyl group, makes 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ETHAN-1-ONE unique
Properties
Molecular Formula |
C24H25N3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C24H25N3O3S/c28-23(25-11-13-30-14-12-25)16-26-15-22(19-6-2-4-8-21(19)26)31-17-24(29)27-10-9-18-5-1-3-7-20(18)27/h1-8,15H,9-14,16-17H2 |
InChI Key |
VODUVQOCGRDIDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 |
Origin of Product |
United States |
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